molecular formula C13H10F4N2O2 B10904820 Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10904820
M. Wt: 302.22 g/mol
InChI Key: REHKPLGDGHJXPC-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions, often using 4-fluorobenzyl bromide as a starting material.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C13H10F4N2O2

Molecular Weight

302.22 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3

InChI Key

REHKPLGDGHJXPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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